Sodium 5-chloro-2-fluoropyridine-3-carboxylate
Description
Sodium 5-chloro-2-fluoropyridine-3-carboxylate is a pyridine derivative characterized by a carboxylate group at the 3-position, a chlorine substituent at the 5-position, and a fluorine atom at the 2-position of the pyridine ring. The sodium counterion enhances solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications. This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) and ligands due to its reactive carboxylate group and halogen substituents, which facilitate further functionalization .
Properties
IUPAC Name |
sodium;5-chloro-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEHXGFRWKDJQK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)[O-])F)Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059971-31-0 | |
| Record name | sodium 5-chloro-2-fluoropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-fluoropyridine-3-carboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) solution . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate nucleophiles under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chlorination processes using advanced reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine at position 5 undergoes substitution under basic or catalytic conditions. Fluorine at position 2 typically remains inert due to its stronger C–F bond.
Mechanism : The electron-deficient pyridine ring facilitates attack at position 5. Catalytic palladium or copper systems enhance amine/alkoxide substitution .
Cross-Coupling Reactions
The chlorine substituent participates in transition-metal-catalyzed couplings:
Key Insight : Position 5 exhibits higher reactivity than position 2 in cross-coupling due to steric and electronic factors.
Functionalization of the Carboxylate Group
The sodium carboxylate undergoes transformations typical of carboxylic acid derivatives:
Limitation : Direct reactions require prior protonation of the carboxylate in acidic media .
Reduction and Oxidation
Selective reduction of the pyridine ring or carboxylate is achievable:
Note : Over-reduction may lead to ring saturation or dehalogenation .
Stability and Reactivity Considerations
-
pH Sensitivity : The carboxylate group stabilizes the compound in basic media but precipitates in acidic conditions .
-
Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and forming chlorinated byproducts .
-
Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in non-polar solvents.
Comparative Reactivity of Halogens
| Position | Halogen | Bond Dissociation Energy (kJ/mol) | Reactivity in S<sub>N</sub>Ar |
|---|---|---|---|
| 2 | F | 485 | Low |
| 5 | Cl | 339 | High |
Scientific Research Applications
Sodium 5-chloro-2-fluoropyridine-3-carboxylate has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex organic molecules and pharmaceuticals is particularly notable. The presence of chlorine and fluorine atoms enhances its binding affinity to various enzymes and receptors, leading to potential biological effects.
Scientific Research Applications
Chemistry: this compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its structure is utilized to create a variety of chemical compounds with specialized properties.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. Research focuses on how these derivatives interact with biological systems, offering insights into potential therapeutic applications.
Medicine: There is ongoing research exploring the use of this compound in drug development and therapeutic applications. The compound's unique chemical properties make it a candidate for creating new treatments for various diseases.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility allows it to be incorporated into various manufacturing processes.
Mechanism of Action
The mechanism of action of Sodium 5-chloro-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to various enzymes and receptors, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Key Observations:
Functional Group Variation: Ethyl 5-chloro-2-fluoropyridine-3-carboxylate () shares the same halogen substituents but uses an ethyl ester instead of a sodium carboxylate. This substitution reduces water solubility but increases lipophilicity, making it more suitable for non-polar reaction environments . Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () introduces a trifluoromethyl group at position 3. The CF₃ group significantly enhances electronegativity and steric bulk, altering reactivity in nucleophilic substitution reactions compared to the fluorine atom in the target compound .
Halogen Substitution Patterns :
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid () has additional chlorine atoms at positions 2 and 5. This increases molecular weight and may enhance halogen bonding interactions in crystal structures, as seen in related pyridine derivatives (e.g., ) .
Physicochemical and Reactivity Differences
Solubility and Stability:
- The sodium salt form of the target compound exhibits superior aqueous solubility compared to its ester analogs (e.g., ethyl or methyl esters in and ), which are more soluble in organic solvents like DCM or THF .
- The trifluoromethyl group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () increases thermal stability due to strong C–F bonds, as evidenced by thermal analysis data of similar trifluoromethylated compounds .
Research Findings and Implications
- Synthetic Efficiency : Sodium salts of pyridine carboxylates are increasingly preferred in industrial-scale synthesis due to their ease of handling and compatibility with aqueous reaction conditions .
- Biological Activity : Fluorine and chlorine substituents synergistically improve metabolic stability and target binding affinity, as demonstrated in preclinical studies of analogs like Ethyl 5-chloro-2-fluoropyridine-3-carboxylate .
- Crystallographic Insights : Structural analysis of similar compounds (e.g., ) highlights the role of halogen substituents in dictating crystal packing and intermolecular interactions, which influence material properties .
Biological Activity
Sodium 5-chloro-2-fluoropyridine-3-carboxylate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, including its mechanisms of action, biological interactions, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with chlorine and fluorine substituents, along with a carboxylate group. The presence of these halogen atoms enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis. Its unique structure allows it to act as an enzyme inhibitor or a precursor for bioactive compounds, indicating its potential utility in pharmacological studies.
The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The halogen substituents improve binding affinity, which can lead to inhibition of enzymatic activity. This characteristic is crucial for its role in drug discovery, particularly in the development of compounds targeting specific diseases .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown potential antimicrobial effects, making them candidates for further investigation in treating infections.
- Anticancer Activity : Studies have explored its derivatives for anticancer properties. For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is a critical mechanism in drug action. For example, it has been associated with inhibiting protein kinases relevant in cancer pathways .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed IC50 values ranging from nanomolar to micromolar concentrations against various enzymes, indicating strong potential as enzyme inhibitors .
- Antiparasitic Activity : In research focusing on Plasmodium falciparum (the malaria parasite), certain derivatives exhibited low micromolar EC50 values, suggesting efficacy in antiparasitic applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For instance, introducing different substituents at the 5-position has been shown to affect potency against target enzymes and cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chlorine and fluorine substituents on pyridine | Antimicrobial, anticancer, enzyme inhibition |
| 5-Bromo-2-chloro-3-fluoropyridine | Bromine instead of fluorine | Moderate antimicrobial activity |
| 2-Fluoro-5-chloropyridine | Similar halogen substitutions | Limited anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
